Milnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) and like many agents in this category was originally developed for and continues to be approved and indicated for the treatment of depression. Furthermore, in 2009 the US FDA approved milnacipran for the additional indication of treating fibromyalgia, although other regional regulatory authorities like the EMA, among others, have not yet approved the agent for such treatment, citing lack of robust evidence of efficacy, insufficient demonstration of maintenance of effect, and other concerns. Nevertheless, milnacipran demonstrates a somewhat unique characteristic among SNRIs to elicit a relatively balanced reuptake inhibition of both serotonin and noradrenaline, with a somewhat increased preference for noradrenaline reuptake inhibition - which is potentially a point of interest given the plausible proposal that noradrenaline plays an important role in the mitigation of pain signals in the descending inhibitory pain pathways in the brain and spinal cord. Moreover, recent research has shown that the levorotatory enantiomer of milnacipran, levomilnacipran, may have the capacity to inhibit the activity of beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1), which has investigationally been associated with β-amyloid plaque formation - making the agent a possible course of treatment for Alzheimer's disease.
Milnacipran is a Serotonin and Norepinephrine Reuptake Inhibitor. The mechanism of action of milnacipran is as a Norepinephrine Uptake Inhibitor, and Serotonin Uptake Inhibitor.
A cyclopropanecarboxamide serotonin and norepinephrine reuptake inhibitor (SNRI) that is used in the treatment of FIBROMYALGIA.
See also: Milnacipran Hydrochloride (has salt form).
Milnacipran
CAS No.: 96847-55-1
Cat. No.: VC0006221
Molecular Formula: C15H22N2O
Molecular Weight: 246.35 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 96847-55-1 |
---|---|
Molecular Formula | C15H22N2O |
Molecular Weight | 246.35 g/mol |
IUPAC Name | (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |
Standard InChI | InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1 |
Standard InChI Key | GJJFMKBJSRMPLA-HIFRSBDPSA-N |
Isomeric SMILES | CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 |
SMILES | CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 |
Canonical SMILES | CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 |
Melting Point | 179°C |
Pharmacological Profile of Milnacipran
Mechanism of Action
Milnacipran exerts its therapeutic effects primarily through dual inhibition of sodium-dependent norepinephrine and serotonin transporters (NET and SERT). In vitro studies demonstrate a 3:1 potency ratio favoring NE reuptake inhibition over 5-HT, a profile distinct from other SNRIs like duloxetine or venlafaxine . This preferential NE activity enhances descending inhibitory pain pathways in the central nervous system, modulating pain perception via α2-adrenergic receptors on spinal cord neurons . Unlike tricyclic antidepressants, milnacipran exhibits negligible affinity for muscarinic, histaminergic, or opioid receptors, minimizing anticholinergic and sedative side effects .
Pharmacokinetics
Milnacipran’s pharmacokinetic properties include:
-
Absorption: Rapid gastrointestinal absorption with >85% bioavailability, unaffected by food intake .
-
Distribution: Low protein binding (13%) and a large volume of distribution (5.2 L/kg), enabling widespread tissue penetration .
-
Metabolism: Limited hepatic metabolism via glucuronidation and N-dealkylation; >90% excreted as unchanged drug .
-
Elimination: Half-life of 6–8 hours, with renal excretion accounting for 55% of clearance .
These properties contribute to predictable plasma concentrations and low drug-drug interaction risk, particularly with cytochrome P450 substrates .
Clinical Efficacy in Fibromyalgia
Phase II and III Trial Outcomes
Four pivotal trials evaluated milnacipran’s efficacy in fibromyalgia using composite responder analyses (Table 1) :
Table 1: Composite Responder Rates in Milnacipran Trials
Study | Dose (mg/day) | Composite Responders (%) | Placebo (%) | p-value |
---|---|---|---|---|
Phase II | 100 | 37 | 5 | <0.001 |
Phase III | 100 | 25.4 | 15.5 | 0.01 |
Phase III | 200 | 26.9 | 15.5 | 0.02 |
Composite responders met thresholds for pain reduction (≥30%), global improvement (PGIC ≥ "much improved"), and physical function (SF-36 PCS ≥6-point increase) . Notably, pain relief occurred within one week of treatment initiation .
Symptom-Specific Improvements
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume